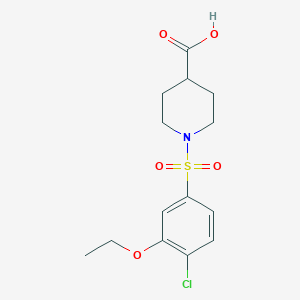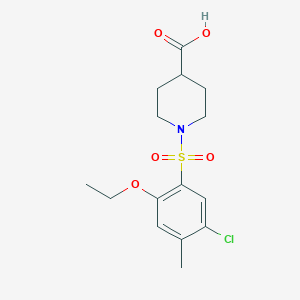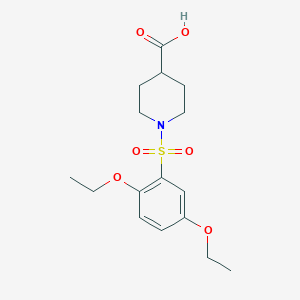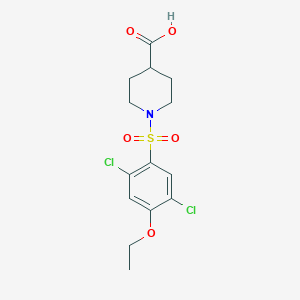![molecular formula C17H26N2O4S B513109 1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-56-9](/img/structure/B513109.png)
1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperazine Derivatives in Scientific Research
Piperazine derivatives are a broad class of chemical compounds with varied applications in scientific research, primarily due to their versatile chemical structure which allows for a wide range of biological activities. These compounds have been explored in different contexts, including their role as potential therapeutic agents and their metabolic pathways.
Metabolic Profiling of Piperazine-based HIV-1 Protease Inhibitors : The metabolism of L-735,524, a piperazine derivative and a potent inhibitor of the human immunodeficiency virus type 1 protease, has been studied in humans. The research identified several metabolites in human urine, revealing the drug's metabolic pathways, which include glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation. This study provides insights into the drug's biotransformation and potential implications for its pharmacokinetic properties (Balani et al., 1995).
Anxiolytic-like Effects of Novel Piperazine Derivatives : Research on new compounds like 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032) has shown anxiolytic-like effects in animal models. These studies contribute to understanding the potential therapeutic applications of piperazine derivatives in treating anxiety disorders, exploring their interaction with benzodiazepine and nicotinic pathways without affecting mnemonic activity (Brito et al., 2017).
Evaluation of Antipsychotic Potential of Piperazine Derivatives : ST2472, a piperazin-1-ylpyrrolo[2,1-b][1,3]benzothiazepine derivative, has been investigated for its antipsychotic potential using the prepulse inhibition (PPI) test. The compound showed an ability to antagonize the disruptive effects of apomorphine on PPI, suggesting its potential as an antipsychotic agent (Lombardo et al., 2009).
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-2-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-5-10-23-16-11-13(2)14(3)12-17(16)24(21,22)19-8-6-18(7-9-19)15(4)20/h11-12H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRXENPAIIHIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
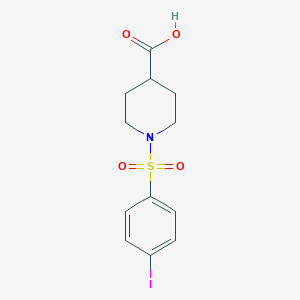
![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)

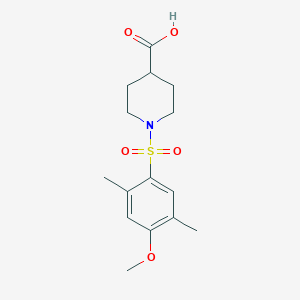
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513033.png)
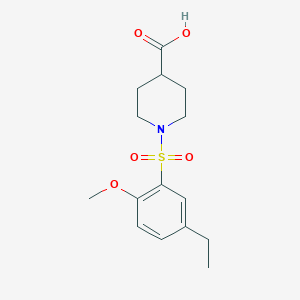
![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513035.png)
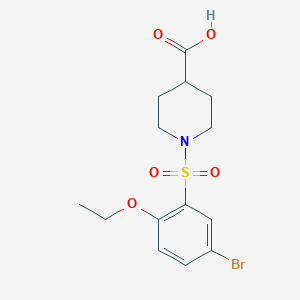
![1-[(4-Propoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513039.png)
